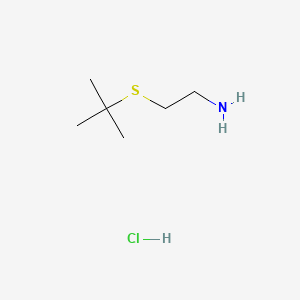

2-(叔丁基硫基)乙铵氯

描述

2-(tert-Butylthio)ethylammonium chloride is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical groups, such as tert-butyl groups and ammonium salts, which can provide insight into the properties and synthesis of similar compounds. For instance, tert-butyl groups are known to have steric effects on chemical reactions, as discussed in the context of S(N)2 reactions . Ammonium salts, including those with tert-butyl groups, have been synthesized and characterized, indicating the potential for creating a wide variety of related compounds .

Synthesis Analysis

The synthesis of compounds containing tert-butyl groups can involve various strategies. One method includes the use of thionyl chloride mediated chlorination with tetrabutylammonium chloride as an additive to suppress side product formation . Another approach for introducing tert-butyl groups involves the addition of methylmagnesium chloride to a dimethyliminium salt . The conversion of tert-butyl esters to acid chlorides using thionyl chloride has also been reported, which could be a relevant step in synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups can be influenced by the steric hindrance these groups provide. For example, the steric effect of the tert-butyl group raises the activation energy in S(N)2 reactions . Additionally, the introduction of tert-butyl groups can affect the melting points of macrocyclic ionic liquids, as seen in the case of tetrasubstituted p-tert-butylthiacalix arenes .

Chemical Reactions Analysis

Chemical reactions involving tert-butyl groups can be influenced by the steric bulk of these groups. For instance, tert-butyl esters react with SOCl2 to provide acid chlorides, a reaction that is unreactive with smaller ester groups . The presence of tert-butyl groups can also affect the potency of chloride channel blockers, as seen in the structure-activity studies of certain dithianes .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with tert-butyl groups can vary widely. The presence of tert-butyl groups can lead to high melting points due to the formation of a supramolecular two-dimensional network via hydrogen bonding, as observed in the case of N,N'-bis[2-(tert-butyldimethylsiloxy)ethyl]ethylenediammonium dichloride . The introduction of tert-butyl groups can also lower the melting points of certain macrocyclic ionic liquids . Additionally, the steric effects of tert-butyl groups can influence the activation energies of chemical reactions .

科学研究应用

1. 化学合成与反应

2-(叔丁基硫基)乙铵氯参与各种化学合成和反应。例如,使用亚硫酰氯将叔丁基酯转化为酰氯是涉及叔丁基基团的显着反应 (格林伯格和萨马基亚,2017 年)。此外,其在气相和溶液中的 SN2 反应中的空间位阻效应已被广泛研究,证明了叔丁基基团对活化能的影响 (Vayner 等人,2004 年).

2. 聚合物科学

在聚合物科学领域,2-(叔丁基硫基)乙铵氯有助于开发特定聚合物。一个例子包括合成易分解的离子单体,用于聚合和热敏性研究 (Gonsior 等人,2010 年).

3. 催化

该化合物在催化中发挥作用,特别是在钯催化的反应中。研究表明,它与钯盐结合在水性溶剂中交叉偶联芳基卤化物时非常有效 (DeVasher 等人,2005 年)。这突出了其在促进复杂化学反应方面的潜力。

4. 有机化合物合成

它还用于合成各种有机化合物。这包括在特定催化剂的辅助下酰胺化酯,其中叔丁基酯转化为羧酰胺 (Bundesmann 等人,2010 年).

5. 实验和理论化学研究

2-(叔丁基硫基)乙铵氯受到实验和理论研究,以了解其在不同化学过程中的行为。这包括对氯代有机化合物及其反应路径的形成和降解的研究 (Cysewski 等人,2006 年).

安全和危害

The safety data sheet for a related compound, tert-Butylbenzene, indicates that it is a flammable liquid and can cause skin irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces, and to use protective gloves, eye protection, and face protection when handling the compound .

属性

IUPAC Name |

2-tert-butylsulfanylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NS.ClH/c1-6(2,3)8-5-4-7;/h4-5,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAKJFWAOKKUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208865 | |

| Record name | 2-(tert-Butylthio)ethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butylthio)ethylammonium chloride | |

CAS RN |

60116-77-0 | |

| Record name | Ethanamine, 2-[(1,1-dimethylethyl)thio]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60116-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(tert-Butylthio)ethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060116770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(tert-Butylthio)ethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-butylthio)ethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)

![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)